molecular formula C8H6Cl2N2 B1455353 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine CAS No. 121082-25-5

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1455353
CAS No.: 121082-25-5
M. Wt: 201.05 g/mol
InChI Key: WOYDSOZBFMMMOZ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds; 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied. The reaction with bromine proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical and Chemical Properties Analysis

The average mass of this compound is 201.053 Da, and its monoisotopic mass is 199.990799 Da .

Scientific Research Applications

Synthesis and Antibacterial Activity

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine derivatives have been synthesized for their potential antibacterial activities. A series of new derivatives incorporating pyridine, thiazole, and pyrazole ring systems were created. These compounds displayed remarkable antibacterial activities against certain model bacteria, demonstrating their potential use in antibacterial applications (Althagafi & Abdel‐Latif, 2021).

Antiinflammatory and Analgesic Activities

Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has shown these compounds to possess antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. The synthesis of these compounds involved reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis (Abignente et al., 1982).

Fluorescent Properties for Sensing Applications

The study of substituted imidazo[1,2-a]pyridine derivatives has been conducted to search for novel fluorescent organic compounds. Various derivatives were synthesized, and their fluorescent properties were investigated, indicating potential applications in sensing technologies and materials science (Tomoda et al., 1999).

Synthesis of Novel Derivatives for Antiviral Activity

A methodology involving palladium-based coupling of iodinated imidazo[1,2-a]pyridines and dihydrofuran was developed to synthesize imidazo[1,2-a]pyridine erythrofuranosyl C-nucleosides. These compounds have been screened for anti-Human Cytomegalovirus and HSV-1 activity, showcasing potential in antiviral drug development (Gudmundsson et al., 2003).

Chemosensing Applications

2,6-Bis(2-benzimidazolyl)pyridine, a related compound, has been employed as a chemosensor for the detection of fluoride ions. The compound's binding to anionic species was studied, revealing its potential as a chemical shift and optical modification-based sensor for fluoride ion detection (Chetia & Iyer, 2008).

Biochemical Analysis

Biochemical Properties

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as DNA and proteins. This binding can lead to the inhibition or activation of enzyme activity, changes in gene expression, and alterations in protein function . For instance, the compound can bind to the DNA helix, causing structural changes that affect the binding of transcription factors and other regulatory proteins . Additionally, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicities . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . High doses of this compound have been associated with toxic effects such as liver damage, oxidative stress, and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity, toxicity, and overall biological effects . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into the nucleus, where it can interact with DNA and nuclear proteins . The distribution of this compound within tissues can also influence its overall biological effects and toxicity .

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and targeting signals . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound within specific organelles can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

6,8-dichloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYDSOZBFMMMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 30 g 2-amino-3,5-dichloropyridine and 39 ml chloroacetone dissolved in 260 ml ethanol is heated under reflux for 64 hours. The volatile components are stripped off in vacuum and the residue suspended in 200 ml water. This is brought to pH 7-8 by means of saturated aqueous NaHCO3 -solution. A filtrate is obtained under suction and dried to constant weight in vacuo and recrystallized from cyclohexane. 17.8 g of the title compound of m.p. 156°-158° C. is obtained.
Quantity
30 g
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reactant
Reaction Step One
Quantity
39 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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260 mL
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solvent
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Quantity
200 mL
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine in the development of new antibacterial agents?

A: this compound serves as a crucial starting material for synthesizing a diverse range of imidazo[1,2-a]pyridine derivatives. [] The research highlights its versatility by demonstrating its use in creating compounds with pyridine, thiazole, and pyrazole moieties. These modifications are significant because they introduce structural diversity, potentially leading to enhanced antibacterial activity and addressing the growing challenge of antibiotic resistance.

Q2: How does the incorporation of thiazole rings into the this compound scaffold impact antibacterial activity?

A: The research explicitly states that incorporating thiazole rings into the this compound structure led to compounds with "remarkable antibacterial activities." [] While the exact mechanism of action is not detailed within this specific study, the presence of the thiazole ring likely influences the molecule's interaction with bacterial targets, potentially enhancing its binding affinity or interfering with essential bacterial processes. Further investigation into the structure-activity relationship of these thiazole-containing derivatives could provide valuable insights for developing more potent antibacterial agents.

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